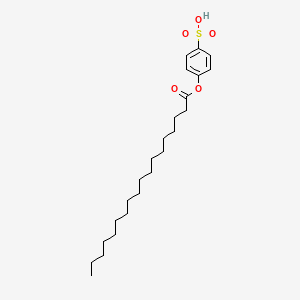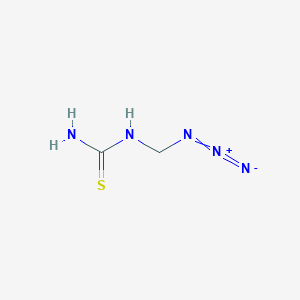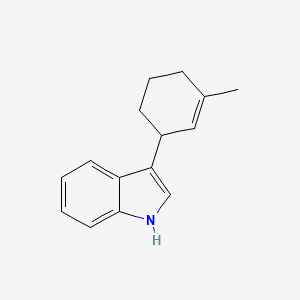
(1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol is a chiral compound featuring a morpholine ring attached to a cyclohexane ring with a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and morpholine.
Formation of Intermediate: Cyclohexanone undergoes a reaction with morpholine to form a morpholinyl cyclohexanol intermediate.
Thiol Introduction: The intermediate is then treated with a thiolating agent, such as thiourea, under acidic conditions to introduce the thiol group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the morpholine ring or the cyclohexane ring.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified morpholine or cyclohexane derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The morpholine ring may also interact with specific binding sites, modulating biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-(Piperidin-4-yl)cyclohexane-1-thiol: Similar structure but with a piperidine ring instead of a morpholine ring.
(1R,2R)-2-(Pyrrolidin-4-yl)cyclohexane-1-thiol: Similar structure but with a pyrrolidine ring.
Uniqueness
(1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
169191-81-5 |
|---|---|
Fórmula molecular |
C10H19NOS |
Peso molecular |
201.33 g/mol |
Nombre IUPAC |
(1R,2R)-2-morpholin-4-ylcyclohexane-1-thiol |
InChI |
InChI=1S/C10H19NOS/c13-10-4-2-1-3-9(10)11-5-7-12-8-6-11/h9-10,13H,1-8H2/t9-,10-/m1/s1 |
Clave InChI |
RNTJXKXDVNMADI-NXEZZACHSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)N2CCOCC2)S |
SMILES canónico |
C1CCC(C(C1)N2CCOCC2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate](/img/structure/B12558852.png)
![2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine](/img/structure/B12558859.png)




![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)

![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)

![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
